4-Chloro-1H-pyrazole-3-carbaldehydeoxime
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Overview
Description
4-Chloro-1H-pyrazole-3-carbaldehydeoxime is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime typically involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1H-pyrazole-3-carbaldehydeoxime has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazole-3-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases and proteases.
Pathways: Modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-Chloro-1H-pyrazole: Lacks the carbaldehydeoxime group, making it less reactive in certain chemical reactions.
1H-Pyrazole-3-carbaldehydeoxime: Lacks the chloro group, affecting its lipophilicity and potential biological activity.
Uniqueness: 4-Chloro-1H-pyrazole-3-carbaldehydeoxime is unique due to the presence of both the chloro and carbaldehydeoxime groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
N-[(4-chloro-1H-pyrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8) |
InChI Key |
HZLAAICWYRTIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1Cl)C=NO |
Origin of Product |
United States |
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